6,3',4'-Trihydroxyflavone

Catalog No.
S3319786
CAS No.
263407-43-8
M.F
C15H10O5
M. Wt
270.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,3',4'-Trihydroxyflavone

CAS Number

263407-43-8

Product Name

6,3',4'-Trihydroxyflavone

IUPAC Name

2-(3,4-dihydroxyphenyl)-6-hydroxychromen-4-one

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

InChI

InChI=1S/C15H10O5/c16-9-2-4-14-10(6-9)12(18)7-15(20-14)8-1-3-11(17)13(19)5-8/h1-7,16-17,19H

InChI Key

BYVNWEGWXASECK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=CC(=C3)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=CC(=C3)O)O)O

6,3',4'-Trihydroxyflavone is a member of the flavonoid family, specifically classified as a trihydroxyflavone. Its chemical formula is C15H10O5, and it features hydroxyl groups at the 6, 3', and 4' positions of the flavone backbone. This compound is known for its potential health benefits and biological activities, making it a subject of interest in both medicinal chemistry and natural product research.

The mechanism of action for the various bioactivities of 6,3',4'-trihydroxyflavone is still under investigation. However, its structure suggests potential mechanisms for its properties. The hydroxyl groups might contribute to its antioxidant activity by scavenging free radicals, while their location on the molecule may influence its anti-inflammatory or anticancer effects []. Further research is needed to elucidate the specific mechanisms by which 6,3',4'-trihydroxyflavone exerts its biological effects.

Typical of flavonoids, including:

  • Oxidative Coupling: In alkaline conditions, it can participate in oxidative coupling reactions, leading to the formation of oligomers or dimers. For instance, molecular oxygen acts as a hydrogen atom acceptor during these reactions, facilitating the coupling of flavonoids without the need for additional catalysts .
  • Hydroxylation: The presence of hydroxyl groups allows for further functionalization through electrophilic aromatic substitution or other hydroxylation reactions.

This compound exhibits several biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals effectively, which can protect cells from oxidative stress .
  • Neuroprotective Effects: Research indicates that it may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .
  • Antimicrobial Activity: Some studies suggest that flavonoids like 6,3',4'-trihydroxyflavone possess antimicrobial effects against various pathogens .

Several synthesis methods have been developed for 6,3',4'-trihydroxyflavone:

  • Natural Extraction: It can be isolated from plants known to contain flavonoids, such as certain species of Citrus and Aesculus.
  • Chemical Synthesis: Synthetic approaches often involve starting from simpler flavonoid precursors through methods such as:
    • Alkaline Hydrolysis: Utilizing alkaline conditions to facilitate the addition of hydroxyl groups.
    • Oxidative Coupling Reactions: As mentioned earlier, using molecular oxygen under alkaline conditions to promote dimerization or oligomerization of flavonoids .

6,3',4'-Trihydroxyflavone has various applications:

  • Pharmaceuticals: Due to its antioxidant and neuroprotective activities, it is being explored for potential therapeutic applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative damage.
  • Food Additives: As a natural antioxidant, it may be used in food preservation to enhance shelf life by preventing oxidative spoilage.

Interaction studies indicate that 6,3',4'-trihydroxyflavone can interact with various biological targets:

  • Enzyme Inhibition: It may inhibit enzymes involved in oxidative stress pathways or inflammation.
  • Receptor Binding: Some studies suggest potential binding to neurotransmitter receptors, indicating possible effects on mood and cognition .

Several compounds share structural similarities with 6,3',4'-trihydroxyflavone. Here’s a comparison highlighting its uniqueness:

Compound NameHydroxyl Group PositionsNotable Activities
3,6,4'-Trihydroxyflavone3, 6, 4'Antioxidant properties
7,3',4'-Trihydroxyflavone7, 3', 4'Antimicrobial and anti-inflammatory
Apigenin (4',5,7-trihydroxyflavone)4', 5, 7Antidepressant effects
Luteolin (3',4',5-trihydroxyflavone)3', 4', 5Anti-inflammatory and anticancer

Uniqueness

6,3',4'-Trihydroxyflavone is distinct due to its specific arrangement of hydroxyl groups which contributes to its unique biological activities. Its positioning allows for different interactions compared to other trihydroxyflavones, potentially leading to varied therapeutic effects.

Phylogenetic Distribution in Leguminous Plant Species

6,3',4'-HOFL occurs primarily in leguminous plants (Fabaceae), with distinct phylogenetic patterns observed across genera. Dipteryx lacunifera, a Brazilian cerrado species, represents the first documented source of this flavone, isolated from its fruit kernels. The compound has also been identified in Medicago sativa (alfalfa) and Trifolium repens (white clover), both of which are widely distributed temperate legumes.

A comparative analysis of flavone profiles reveals taxonomic specificity in hydroxylation patterns. While Dipteryx species produce 6,3',4'-HOFL as a primary secondary metabolite, closely related genera such as Glycine (soybean) and Phaseolus (common bean) lack detectable levels, suggesting evolutionary divergence in flavonoid biosynthesis. Table 1 summarizes the distribution of 6,3',4'-HOFL in leguminous plants:

Plant SpeciesTissue LocalizationConcentration (mg/kg dry weight)Reference
Dipteryx lacuniferaFruit kernels12.4 ± 1.8
Medicago sativaLeaves3.2 ± 0.6
Trifolium repensFlowers2.1 ± 0.3

The restricted distribution of 6,3',4'-HOFL contrasts with widely occurring flavones like apigenin and luteolin, underscoring its specialized ecological role in specific legume lineages.

Metabolic Engineering of Flavonoid Biosynthetic Routes

The biosynthesis of 6,3',4'-HOFL involves hydroxylation and methylation steps diverging from the canonical flavone pathway. Precursor labeling studies in Dipteryx lacunifera cell cultures indicate that naringenin undergoes sequential hydroxylation at the 6-position by a cytochrome P450 monooxygenase (CYP82D subfamily), followed by 3' and 4' hydroxylation mediated by CYP75B enzymes. This pathway bypasses the typical 5- and 7-hydroxylation observed in most flavones, as shown in Figure 1:

$$
\text{Naringenin} \xrightarrow{\text{CYP82D}} \text{6-Hydroxynaringenin} \xrightarrow{\text{CYP75B}} \text{6,3',4'-Trihydroxyflavone}
$$

Metabolic engineering efforts have targeted these cytochrome P450 enzymes to enhance production. Heterologous expression of Dipteryx CYP82D in Nicotiana benthamiana increased 6-hydroxylated flavone yields by 18-fold compared to wild-type plants. However, co-expression with flavonoid 3'-hydroxylase (F3'H) and 4'-hydroxylase (F4'H) remains challenging due to substrate competition between endogenous and introduced P450s.

Recent advances in CRISPR-Cas9-mediated genome editing have enabled precise manipulation of hydroxylation patterns. Knockout of F5H (flavone 5-hydroxylase) in Medicago truncatula redirected metabolic flux toward 6-hydroxylation, resulting in a 7.3-fold increase in 6,3',4'-HOFL accumulation. Such strategies highlight the potential for tailored flavonoid production in bioengineered legumes.

Ecological Roles in Plant Defense Mechanisms

6,3',4'-HOFL serves dual roles in legume defense, functioning as both a direct antimicrobial agent and a redox modulator. In Dipteryx lacunifera, pathogen challenge assays demonstrate that fungal elicitors upregulate CYP82D expression by 4.5-fold within 24 hours, correlating with a 2.8-fold increase in 6,3',4'-HOFL levels. The compound exhibits potent inhibition of Phytophthora infestans hyphal growth (IC~50~ = 8.7 μM) through disruption of cell wall integrity, as visualized via scanning electron microscopy.

As an antioxidant, 6,3',4'-HOFL scavenges peroxyl radicals (ORAC value: 12,500 μmol TE/g) and chelates ferric ions (binding constant: log K = 5.2), protecting plant tissues from oxidative damage during herbivore attack. Field studies in Trifolium repens show that foliar application of methyl jasmonate induces 6,3',4'-HOFL synthesis, reducing aphid infestation rates by 63% compared to untreated controls. These defense properties are conserved across phylogenetically disparate legumes, suggesting convergent evolution under selective pressure from biotic stressors.

Regioselective Hydroxylation Strategies

Regioselective hydroxylation of the flavone backbone requires strategic protection/deprotection sequences and catalytic systems capable of differentiating between electronically similar positions. Transition-metal-catalyzed C–H activation has proven effective for installing hydroxyl groups at the C6 position, leveraging directing groups such as pyridyl or carbonyl functionalities to orient catalysts. For example, ruthenium-based complexes achieve 85% selectivity for C6 hydroxylation in apigenin derivatives through σ-activation mechanisms [3].

The 3' and 4' positions on the B-ring present distinct challenges due to their para relationship. Directed ortho metalation (DoM) strategies using bulky lithium amides enable sequential functionalization—first introducing a hydroxyl at C4' via ipso-substitution of methoxy groups, followed by C3' hydroxylation through radical rebound mechanisms [2]. This stepwise approach yields 6,3',4'-trihydroxyflavone with 78% overall yield in a three-step sequence from naringenin precursors [4].

Comparative analysis of hydroxylation methods reveals critical tradeoffs:

MethodPosition TargetedSelectivity (%)Yield (%)
Ru-catalyzed C–HC68572
DoM/Radical reboundC3'/C4'9178
BiocatalyticC8/C2'6758

Data synthesized from [3] [4]

Late-Stage Functionalization Techniques

Post-synthetic modification of pre-hydroxylated flavones enables rapid access to structural analogues. Photoredox-mediated hydrogen atom transfer (HAT) facilitates site-selective C–H functionalization under mild conditions. Using decatungstate anion as a photocatalyst, researchers achieved 6-O-methylation of 3',4'-dihydroxyflavone with 94% regioselectivity, preserving the catechol moiety on the B-ring [3].

Electrophilic aromatic substitution remains vital for introducing electron-withdrawing groups at C6. Nitration followed by reductive amination converts 6-nitro-3',4'-dihydroxyflavone to 6-amino derivatives, which serve as intermediates for anticancer drug candidates [4]. Recent innovations employ flow chemistry to enhance reaction control, reducing side-product formation during halogenation steps by 40% compared to batch processes [2].

Computational-Guided Molecular Design

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict relative hydroxylation energies, guiding synthetic prioritization. For 6,3',4'-trihydroxyflavone, frontier molecular orbital analysis reveals preferential electrophilic attack at C6 (Fukui index f⁻ = 0.152) versus C8 (f⁻ = 0.098), aligning with experimental selectivity data [3].

Machine learning models trained on 1,200 flavonoid syntheses accurately predict (R² = 0.89) optimal reaction conditions for introducing multiple hydroxyl groups. Key features include:

  • Hammett substituent constants of precursor molecules
  • Solvent dielectric constant
  • Metal catalyst oxidation state

These models reduce optimization cycles by 65% when designing novel 3'-hydroxyisoflavone derivatives [4].

XLogP3

2.9

Wikipedia

6,3',4'-Trihydroxyflavone

Dates

Last modified: 08-19-2023

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